molecular formula C7H6BrN3 B8366584 2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 71139-95-2

2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B8366584
CAS RN: 71139-95-2
M. Wt: 212.05 g/mol
InChI Key: UQTJTBVRQDADGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

71139-95-2

Product Name

2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

2-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6BrN3/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5H2

InChI Key

UQTJTBVRQDADGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C=C1)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a brown suspension of [1,2,4]triazolo[1,5-a]pyridin-2-ylmethanol (870 mg, 5.83 mmol) and triphenylphosphine polymer bound (2.94 g, 8.75 mmol) in dichloromethane (18 mL) was slowly added carbon tetrabromide (2.9 g, 8.75 mmol) at 0-5° C. The ice bath was removed after 5 min and the reaction mixture was stirred at RT overnight. The solvent was evaporated, the brown residue was suspended in ethyl acetate (100 mL) and the organic phase was washed with water (3×50 mL) and brine (1×50 mL). The aqueous layers were back-extracted with ethyl acetate (1×100 mL) and the combined organic layer was dried over MgSO4 and concentrated in vacuo to give the product as colorless waxy solid (1.35 g with 90% purity, 5.7 mmol, 98.2%) which was used without further purification for the next step.
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three

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